molecular formula C9H11NO B6171755 1-(pyridin-2-yl)cyclobutan-1-ol CAS No. 1202402-92-3

1-(pyridin-2-yl)cyclobutan-1-ol

Cat. No.: B6171755
CAS No.: 1202402-92-3
M. Wt: 149.19 g/mol
InChI Key: KMJZWCDFXHFBQD-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)cyclobutan-1-ol is an organic compound that features a cyclobutanol ring substituted with a pyridine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of titanacyclopropanes, which react with pyridine N-oxides to accomplish regioselective C2-H alkylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Pyridin-2-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(pyridin-2-yl)cyclobutan-1-amine
  • 1-(pyridin-2-yl)cyclobutan-1-carboxylic acid
  • 1-(pyridin-2-yl)cyclobutan-1-thiol

Uniqueness

1-(Pyridin-2-yl)cyclobutan-1-ol is unique due to its specific structural features, which include a cyclobutanol ring and a pyridine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1202402-92-3

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-pyridin-2-ylcyclobutan-1-ol

InChI

InChI=1S/C9H11NO/c11-9(5-3-6-9)8-4-1-2-7-10-8/h1-2,4,7,11H,3,5-6H2

InChI Key

KMJZWCDFXHFBQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=N2)O

Purity

95

Origin of Product

United States

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